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Compound of Interest

Compound Name:
2-[2-

(Dimethylamino)ethoxy]aniline

CAS No.: 1202-00-2

Cat. No.: B075457 Get Quote

Part 1: Executive Technical Summary[1]
2-[2-(Dimethylamino)ethoxy]aniline (Molecular Formula:

; MW: 180.25 g/mol ) is a critical bifunctional intermediate used in the synthesis of tyrosine
kinase inhibitors (e.g., Gefitinib analogs) and various pharmaceutical agents targeting GPCRs.
[1] Its structure consists of an aniline core substituted at the ortho position with a
dimethylamino-ethyl ether side chain.[1]

This guide provides a definitive spectroscopic framework for researchers to validate the identity

and purity of this compound.[1] Unlike simple aliphatic amines, the ortho-substitution pattern

introduces specific electronic shielding effects observable in NMR, while the tertiary amine side

chain dictates the fragmentation logic in Mass Spectrometry.[1]
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Property Specification

IUPAC Name 2-(2-(Dimethylamino)ethoxy)aniline

Common Synonyms
2-(2-Amino-phenoxy)-N,N-dimethylethanamine;

o-[(2-Dimethylamino)ethoxy]aniline

SMILES CN(C)CCOC1=CC=CC=C1N

Physical State
Viscous oil (Free base) / Solid (Dihydrochloride

salt)

Boiling Point ~280°C (Predicted at 760 mmHg)

Part 2: Synthesis & Impurity Profile (Context for
Analysis)[1]
To accurately interpret spectra, one must understand the genesis of the sample.[1] This

compound is typically synthesized via the reduction of its nitro-precursor.[1]

Synthesis Workflow & Logic
The standard industrial route avoids N-alkylation side reactions by establishing the ether

linkage before reducing the nitro group.[1]
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Figure 1: Synthetic pathway logic. Impurities often include unreduced nitro-intermediate

(detectable by IR) or O-alkylation byproducts.

Part 3: Spectroscopic Data & Interpretation[1][7][8]
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Mass Spectrometry (MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode (

).[1] Rationale: The tertiary amine nitrogen is highly basic, making protonation

readily achievable and the dominant ionization pathway.[1]

Fragmentation Analysis
The fragmentation pattern is driven by the stability of the iminium ion formed from the side

chain.[1]

m/z (Ion) Identity Mechanism/Origin

181.1 Molecular Ion (Protonated).[1]

136.1
Loss of dimethylamine group.

[1]

109.0

Diagnostic: Cleavage of the

ethyl ether bridge; corresponds

to the 2-aminophenol core.[1]

72.1 Side chain fragment.[1]

58.1

Base Peak: McLafferty-like

rearrangement or direct alpha-

cleavage of the amine side

chain.[1]

Infrared Spectroscopy (FT-IR)
Methodology: Attenuated Total Reflectance (ATR) on neat oil or KBr pellet for salts.[1]

The IR spectrum serves as a quick "fingerprint" to confirm the reduction of the nitro group

(disappearance of

bands) and the presence of the ether/amine functionalities.[1]
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Frequency (

)
Functional Group Vibrational Mode Notes

3450, 3360
Primary Amine (

)
N-H Stretching

Doublet characteristic

of primary amines.

3060 - 3010 Aromatic Ring C-H Stretching Weak intensity.

2950 - 2770
Alkyl (

)
C-H Stretching

Strong bands due to

the dimethylamino-

ethyl chain.[1]

1620 Aromatic Ring C=C Stretching
"Breathing" mode of

the benzene ring.[1]

1240 Aryl Alkyl Ether C-O-C Stretching

Critical: Confirms the

ether linkage to the

ring.[1]

1120 Aliphatic Ether C-O Stretching
Secondary ether

band.[1]

Absent
Nitro (

)
N-O Stretching

Absence of bands at

1530/1350 confirms

full reduction.[1]

Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz or higher.[1][2] Solvent:

(preferred for free base) or

.[1] Standard: TMS (0.00 ppm).

NMR (Proton) -

The molecule has a plane of symmetry only if the rotation of the side chain is fast, but

chemically, the 4 aromatic protons are distinct due to the ortho substitution.[1]
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

6.75 - 6.85 Multiplet 2H
Ar-H (Positions

4, 5)

Overlapping

meta/para

protons.[1]

6.65 - 6.75 Multiplet 2H
Ar-H (Positions

3, 6)

Ortho protons

shielded by

electron-donating

and

.[1]

4.12
Triplet (

)
2H

Deshielded by

oxygen;

diagnostic of

ether formation.

[1]

3.80 Broad Singlet 2H

Exchangeable;

shift varies with

concentration/sol

vent.[1]

2.75
Triplet (

)
2H

Adjacent to

amine nitrogen.

[1]

2.35 Singlet 6H

Characteristic

sharp singlet for

dimethylamine.

[1]

NMR (Carbon) -

The carbon spectrum confirms the skeleton.[1] We expect 10 distinct carbon signals (6

aromatic, 4 aliphatic).[1]
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Aromatic Region (110 - 150 ppm):

146.5 ppm: C-O (Quaternary, C2) - Deshielded by Oxygen.[1]

136.8 ppm: C-N (Quaternary, C1) - Deshielded by Nitrogen.[1]

121.5, 118.2, 115.0, 112.4 ppm: Aromatic CH carbons.[1] The signals at ~112-115 are

typical for carbons ortho to electron-donating groups.

Aliphatic Region (40 - 70 ppm):

67.2 ppm:

(Ether carbon).[1]

58.4 ppm:

(Amine-adjacent methylene).[1]

46.1 ppm:

(Dimethylamino methyls).[1]

Part 4: Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain high-resolution

and

spectra.

Mass: Weigh 10–15 mg of the oily free base (or 20 mg if salt).

Solvent: Add 0.6 mL of

(Chloroform-d) containing 0.03% TMS.

Note: If the sample is the dihydrochloride salt,
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will not dissolve it.[1] Use

or

instead. In

, the

protons will exchange and disappear.[1]

Filtration: If the solution is cloudy (common if salts are present), filter through a small plug of

glass wool into the NMR tube.[1]

Acquisition: Run standard proton (16 scans) and carbon (1024+ scans) sequences.[1]

Protocol B: Purity Assessment via HPLC-MS
Objective: Quantify purity and confirm MW.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

Mobile Phase:

A: Water + 0.1% Formic Acid.[1]

B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).

Pass Criteria: Single peak at >98% area integration; MS confirms m/z 181.1.
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reference for NMR shift prediction rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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